4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Functional Group Modifications: Introduction of the ethoxyphenyl and hydroxyphenyl groups can be done through electrophilic aromatic substitution reactions.
Attachment of the Oxolan-2-yl Methyl Group: This step might involve alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperatures and pressures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the nitro or carbonyl groups, leading to amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers might investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound’s structure could inspire the design of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Its unique structure might find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrazole Derivatives: Other compounds with similar core structures might include various substituted pyrrolo[3,4-c]pyrazoles.
Phenyl Substituted Compounds: Compounds with similar phenyl substitutions, such as hydroxyphenyl or ethoxyphenyl derivatives.
Uniqueness
The uniqueness of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and ring structures, which might confer unique biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C24H25N3O4 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H25N3O4/c1-2-30-16-11-9-15(10-12-16)23-20-21(18-7-3-4-8-19(18)28)25-26-22(20)24(29)27(23)14-17-6-5-13-31-17/h3-4,7-12,17,23,28H,2,5-6,13-14H2,1H3,(H,25,26) |
InChI Key |
KGVGCFSTUPDYMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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